A Technical Guide to the Physicochemical Characterization of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
A Technical Guide to the Physicochemical Characterization of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Abstract
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid is the dextrorotatory enantiomer of N-acetyl-4-nitrophenylalanine. The presence of the nitro group on the phenyl ring significantly alters the electronic properties compared to N-acetyl-D-phenylalanine.[2]
Chemical Structure
The molecule's structure comprises a propanoic acid backbone with three key substitutions at the C2 (alpha) position: an acetamido group, a hydrogen atom defining the (R)-stereochemistry, and a 4-nitrobenzyl group.
Caption: 2D structure of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid.
Key Identifiers and Computed Properties
While experimental data for this specific compound is sparse, we can define its molecular formula and derive key computational properties. These serve as a baseline for experimental validation. Note that the CAS Number for the corresponding amine, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid, is 56613-61-7.[3] The N-acetylated form does not have a readily available, specific CAS number.
| Property | Description | Value / Source |
| IUPAC Name | (2R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | (Calculated) |
| Molecular Formula | C₁₁H₁₂N₂O₅ | (Calculated) |
| Molecular Weight | 252.22 g/mol | (Calculated) |
| Monoisotopic Mass | 252.074621 Da | (Calculated) |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | (Calculated)[4] |
| Hydrogen Bond Acceptors | 5 (from C=O, -NO₂, and -OH) | (Calculated)[5] |
| Rotatable Bonds | 5 | (Calculated) |
| Topological Polar Surface Area (TPSA) | 120.44 Ų | (Calculated) |
| Predicted logP | 1.3 - 1.6 | (Calculated, varies by algorithm) |
Note: Predicted values are derived from computational models and must be confirmed experimentally.
Experimental Protocols for Physicochemical Characterization
The following section details the essential experimental procedures required to empirically determine the core physicochemical properties of the title compound. The causality behind key steps is explained to ensure robust and reproducible outcomes.
Melting Point Determination
Rationale: The melting point is a critical indicator of a solid compound's purity. A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.
Protocol:
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional): If the melting point is completely unknown, perform a rapid heating scan (10-20°C/min) to get an approximate value.
-
Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This range is the melting point. For comparison, the melting point of the related compound 2-(4-Nitrophenyl)propionic acid is reported as 88-89°C.[6]
Caption: Standard workflow for melting point determination.
Aqueous and Organic Solubility
Rationale: Solubility is a cornerstone of drug development, influencing everything from oral bioavailability to the feasibility of intravenous formulations. Determining solubility in both aqueous buffers (mimicking physiological conditions) and organic solvents (relevant for synthesis and purification) is essential.
Protocol (Shake-Flask Method):
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System Preparation: Prepare vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Dimethyl Sulfoxide (DMSO)).
-
Sample Addition: Add an excess amount of the compound to each vial to ensure a saturated solution is formed. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully remove a known aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
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Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy (leveraging the chromophore of the nitro group) or HPLC-UV.
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Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in units like mg/mL or mM.
Expert Insight: The choice of solvents is critical. PBS at pH 7.4 provides data relevant to physiological conditions. Ethanol and DMSO are common solvents in preclinical studies and their solubility data are vital for preparing stock solutions for biological assays.[1]
Acid Dissociation Constant (pKa)
Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, the carboxylic acid group is the primary acidic site. Its pKa will determine whether the molecule is predominantly in its neutral (protonated) or anionic (deprotonated) form at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Potentiometric Titration):
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Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).
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Initial pH Measurement: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10) and measure the initial pH of the solution.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by finding the peak of the first derivative of the curve.
Spectroscopic and Structural Confirmation
While the protocols above quantify physical properties, spectroscopic methods are required to confirm the molecular structure and ensure the identity of the material being tested.
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¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct peaks for the acetyl methyl group, the aliphatic protons on the propanoic acid backbone, and characteristic signals for the para-substituted aromatic ring.[7]
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Infrared (IR) Spectroscopy: IR analysis will identify key functional groups. Expected characteristic vibrations include those for the N-H bond, the amide and carboxylic C=O bonds, and the symmetric and asymmetric stretches of the nitro group (typically around 1513-1540 cm⁻¹ and 1351-1360 cm⁻¹).[7]
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which should match the calculated monoisotopic mass.[7]
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Chiral Chromatography: To confirm the enantiomeric purity ((R)-isomer), analysis via chiral HPLC or SFC is necessary. This is a critical self-validating step, as racemization can occur during synthesis or handling of N-acetylated amino acids.[8][9]
Conclusion
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid is a compound with considerable potential in synthetic and medicinal chemistry. This guide establishes a foundational framework for its comprehensive physicochemical characterization. By applying the detailed, validated protocols for determining melting point, solubility, and pKa, researchers can generate the reliable data necessary for quality control, reaction optimization, and informed decision-making in drug discovery and development pipelines. The emphasis on methodological rigor ensures that the resulting data will be robust, reproducible, and fit for purpose in demanding scientific applications.
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